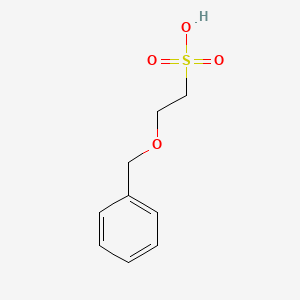

2-Benzyloxyethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyloxyethanesulfonic acid is an organic compound characterized by the presence of a benzyloxy group attached to an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxyethanesulfonic acid typically involves the reaction of benzyloxyethanol with a sulfonating agent. One common method is the reaction of benzyloxyethanol with chlorosulfonic acid, which results in the formation of the desired sulfonic acid compound. The reaction is typically carried out under controlled conditions to ensure the selective formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxyethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Benzyloxyethanoic acid or benzyloxyethanal.

Reduction: Benzyloxyethanesulfonate or benzyloxyethanesulfinate.

Substitution: Various substituted benzyloxyethanesulfonic acid derivatives.

Scientific Research Applications

2-Benzyloxyethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyloxyethanesulfonic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical and biological processes.

Comparison with Similar Compounds

Benzenesulfonic acid: An aromatic sulfonic acid with similar acidic properties but lacking the benzyloxy group.

2-Morpholinoethanesulfonic acid: A sulfonic acid with a morpholine ring instead of a benzyloxy group.

Uniqueness: 2-Benzyloxyethanesulfonic acid is unique due to the presence of both a benzyloxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

2-Benzyloxyethanesulfonic acid (BESA) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article will explore its biological activity, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₁O₃S

- Molar Mass : 202.25 g/mol

- Structure : BESA consists of a benzyloxy group attached to an ethanesulfonic acid moiety, which contributes to its reactivity and biological interactions.

BESA primarily acts through its sulfonic acid group, which can interact with various biological molecules. Its mechanism involves:

- Nucleophilic Attack : The sulfonic acid group can undergo nucleophilic attacks on electrophilic centers in biomolecules, leading to modifications that can alter their function.

- Enzyme Inhibition : Research indicates that BESA and its derivatives may inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Recent studies have demonstrated that BESA exhibits notable inhibitory effects on BChE. For instance, derivatives of BESA showed IC50 values significantly lower than established inhibitors like rivastigmine, indicating a strong potential for therapeutic applications in treating Alzheimer's disease .

Case Studies and Research Findings

-

Inhibition of Butyrylcholinesterase :

- A study evaluated the inhibitory effects of BESA derivatives on BChE, revealing some compounds with IC50 values around 3.8 nM, showcasing their potency compared to existing drugs .

- The research also highlighted negligible cytotoxicity in human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines, suggesting a favorable safety profile for these compounds .

-

Synthetic Applications :

- BESA has been utilized as a reagent in synthetic organic chemistry for introducing sulfonyl groups into various organic molecules, facilitating the synthesis of pharmaceutical intermediates .

- Its application in modifying peptides has provided insights into structure-activity relationships (SAR) that are crucial for drug development .

Data Table: Inhibition Potency of BESA Derivatives

| Compound Name | IC50 (nM) | Target Enzyme | Cytotoxicity (SH-SY5Y) |

|---|---|---|---|

| BESA Derivative A | 3.8 | Butyrylcholinesterase | Negligible |

| BESA Derivative B | 5.7 | Butyrylcholinesterase | Negligible |

| Rivastigmine | 20 | Butyrylcholinesterase | Moderate |

Applications in Drug Development

The biological activity of BESA has implications for drug development, particularly in:

- Neurodegenerative Disease Treatment : The ability to inhibit enzymes like BChE positions BESA as a potential candidate for developing treatments for Alzheimer's disease.

- Biochemical Modifications : Its role in modifying biomolecules can aid in understanding the structure-function relationship in proteins and peptides, which is critical for designing new therapeutics.

Properties

Molecular Formula |

C9H12O4S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-phenylmethoxyethanesulfonic acid |

InChI |

InChI=1S/C9H12O4S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,10,11,12) |

InChI Key |

FUKCVMLONUSXMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.